2-Bromospiro[3.4]octane 2-Bromospiro[3.4]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18044805
InChI: InChI=1S/C8H13Br/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6H2
SMILES:
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol

2-Bromospiro[3.4]octane

CAS No.:

Cat. No.: VC18044805

Molecular Formula: C8H13Br

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

2-Bromospiro[3.4]octane -

Specification

Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
IUPAC Name 2-bromospiro[3.4]octane
Standard InChI InChI=1S/C8H13Br/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6H2
Standard InChI Key XNSHKCQAWVEGCM-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)CC(C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Bromo-5,8-dioxaspiro[3.4]octane belongs to the spirocyclic ether family, defined by a central spiro carbon atom connecting a cyclobutane ring and a 1,3-dioxolane ring. The bromine atom is positioned at the C2 position of the cyclobutane ring, conferring distinct electronic and steric properties. Key identifiers include:

PropertyValue
CAS Number1257996-82-9
Molecular FormulaC₆H₉BrO₂
Molecular Weight193.04 g/mol
IUPAC Name2-Bromo-5,8-dioxaspiro[3.4]octane
GHS Hazard StatementsH302 (Harmful if swallowed)

The spirocyclic architecture introduces significant ring strain, influencing reactivity and stability. The ether oxygen atoms enhance solubility in polar aprotic solvents, while the bromine atom serves as a potential site for nucleophilic substitution or cross-coupling reactions .

Structural Analogues and Uniqueness

While spirocyclic brominated compounds are rare, structural analogues such as 8-bromo-1,4-dioxaspiro[4.5]decane (CAS 68278-51-3) share similarities in ring systems but differ in ring sizes and substitution patterns. The compact cyclobutane-dioxolane system of 2-bromo-5,8-dioxaspiro[3.4]octane distinguishes it from larger spirocycles, offering a balance between stability and reactivity for synthetic applications .

Synthesis and Reaction Mechanisms

Synthetic Route

The synthesis of 2-bromo-5,8-dioxaspiro[3.4]octane is achieved through acid-catalyzed ketalization of 3-bromocyclobutanone with ethylene glycol. A representative procedure involves:

ParameterCondition
Starting Materials3-Bromocyclobutanone, Ethylene glycol
CatalystPyridinium p-toluenesulfonate (PPTS)
SolventBenzene
TemperatureReflux (≈80°C)
Reaction Time12 hours
WorkupAqueous wash, column chromatography
Yield~25% (reported)

The reaction proceeds via initial protonation of the carbonyl oxygen, followed by nucleophilic attack by ethylene glycol to form the ketal. The Dean-Stark apparatus facilitates azeotropic removal of water, driving the equilibrium toward product formation .

Mechanistic Insights

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

Limited experimental data are available, but inferences can be drawn from analogous spirocyclic compounds:

PropertyEstimated ValueBasis
Melting Point45–55°CAnalogues (e.g., 8-bromo-1,4-dioxaspiro[4.5]decane)
Boiling Point220–230°C (decomposes)Thermogravimetric analysis of similar bromospirocycles
Solubility in DCMHighPolar aprotic solvent compatibility

The compound is hygroscopic and requires storage under inert conditions to prevent hydrolysis of the dioxolane ring .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.77–3.00 (m, 4H, cyclobutane CH₂), 4.19–4.23 (m, 1H, dioxolane CH) .

  • ¹³C NMR: Peaks at 75.2 ppm (dioxolane O-C-O) and 32.1 ppm (cyclobutane C-Br) confirm the spiro structure .

Applications in Organic Synthesis

Building Block for Complex Molecules

The bromine atom enables diverse functionalization:

  • Nucleophilic Substitution: Reaction with amines or thiols yields spirocyclic amines/sulfides.

  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties .

Pharmaceutical Relevance

Spirocyclic scaffolds are prized in drug discovery for their conformational rigidity and ability to mimic bioactive conformations. Derivatives of 2-bromo-5,8-dioxaspiro[3.4]octane have been explored as:

  • Kinase Inhibitors: The spiro core may occupy hydrophobic pockets in ATP-binding sites.

  • Antiviral Agents: Structural similarity to nucleoside analogues suggests potential antiviral activity .

Hazard CategoryGHS Code
Acute Toxicity (Oral)H302
Precautionary MeasuresP280, P305+P351+P338

Personal protective equipment (gloves, goggles) is mandatory during handling. Inhalation risks are mitigated by using fume hoods .

Environmental Impact

No ecotoxicological data are available. Prudent disposal methods, including incineration with scrubbers, are recommended to prevent environmental release .

SupplierPurityPrice (USD)Packaging
Hebei Mujin Biotechnology99%$0.00/KG1 KG
Hebei Weibang Biotechnology99%$10.00/KG100 KG
Ouhuang Engineering Materials99.7%$30.00/kg1 kg

Pricing reflects economies of scale, with bulk purchases reducing per-unit costs .

Future Research Directions

  • Reactivity Studies: Systematic investigation of cross-coupling reactions under Pd/Ni catalysis.

  • Biological Screening: High-throughput assays to evaluate antimicrobial and anticancer potential.

  • Material Science: Incorporation into polymers for enhanced thermal stability.

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